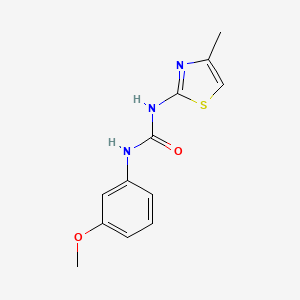

N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a derivative of urea compounds known for their diverse biological activities. These compounds are characterized by the presence of a urea moiety and have been studied extensively for their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of isocyanates with amines. For example, Mustafa, Perveen, and Khan (2014) synthesized similar derivatives by reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. The synthesis process is characterized by its simplicity and versatility, allowing for the creation of a wide range of derivatives (Mustafa, Perveen, & Khan, 2014).

Scientific Research Applications

Enzyme Inhibition and Anticancer Potential

One significant study demonstrates the synthesis of several urea derivatives, including N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and their evaluation in enzyme inhibition assays and cancer cell line effectiveness. These compounds showed variable inhibition rates against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Notably, certain derivatives exhibited promising in vitro anticancer activity, suggesting potential therapeutic applications in oncology (Mustafa, Perveen, & Khan, 2014).

Directed Lithiation and Synthetic Applications

Another aspect of research on urea compounds involves directed lithiation, a critical step in organic synthesis for introducing functional groups into molecules. Research on related urea compounds has shown that directed lithiation can lead to high yields of substituted products, offering a pathway to diverse chemical structures with potential biological activities (Smith, El‐Hiti, & Alshammari, 2013).

Cytokinin-Like Activity and Plant Growth Regulation

Urea derivatives have also been studied for their cytokinin-like activity, which affects plant growth and development. Certain urea compounds, including closely related structures to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, have been found to regulate cell division and differentiation in plants, potentially serving as tools for agricultural biotechnology to enhance crop yields and quality (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-7-18-12(13-8)15-11(16)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPMKDLFSIUJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

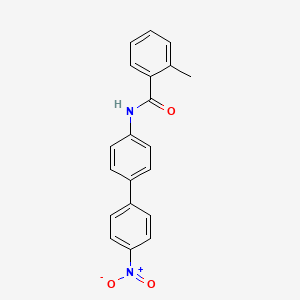

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

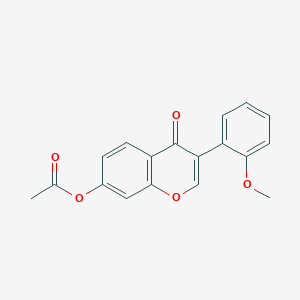

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)